1-Methylbutyl acetate

Description

Nomenclature and Chemical Identity in Scholarly Contexts

In academic literature, precise nomenclature is paramount for the unambiguous identification of chemical compounds. 1-Methylbutyl acetate (B1210297) is known by several names, which are crucial for comprehensive literature searches and clear scientific communication.

IUPAC Name: Pentan-2-yl Acetate

The systematic name for 1-methylbutyl acetate, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is pentan-2-yl acetate. wikipedia.orgnih.gov This name precisely describes its molecular structure: an acetate group attached to the second carbon atom of a pentane (B18724) chain.

Synonyms and Related Isomers in Literature

In scientific publications and chemical databases, pentan-2-yl acetate is also referred to by several synonyms. The most common of these is sec-amyl acetate. wikipedia.orgsielc.com Other synonyms include 2-pentyl acetate, acetic acid 1-methylbutyl ester, and 2-acetoxypentane. sielc.comthegoodscentscompany.comguidechem.comwikidata.org It is important to distinguish pentan-2-yl acetate from its isomers, such as isoamyl acetate (3-methylbutyl acetate) and n-amyl acetate (pentyl acetate), which have different structural and chemical properties. nist.govnih.gov

Table 1: Synonyms and Isomers of this compound

| Name Type | Compound Name |

|---|---|

| IUPAC Name | pentan-2-yl acetate |

| Common Synonym | sec-amyl acetate |

| Other Synonyms | 2-pentyl acetate |

| acetic acid 1-methylbutyl ester | |

| 2-acetoxypentane | |

| Related Isomer | isoamyl acetate (3-methylbutyl acetate) |

| Related Isomer | n-amyl acetate (pentyl acetate) |

| Related Isomer | 2-methylbutyl acetate |

Occurrence and Significance in Natural Systems

Pentan-2-yl acetate is a naturally occurring ester, contributing to the aroma and flavor profiles of various plants and is also a product of microbial metabolism.

Presence in Fruits and Plants

This compound has been identified in a variety of fruits and plants. Research has reported its presence in apples, bananas, apricots, and pears. thegoodscentscompany.comresearchgate.netchemicalbook.com Beyond common fruits, it has also been detected in the potato plant (Solanum tuberosum), hops (Humulus lupulus), and the Japanese ginger, myoga (Zingiber mioga). nih.govnih.govekb.egtandfonline.com Its characteristic fruity and herbaceous odor contributes to the complex scent of these natural products. sigmaaldrich.com

Table 2: Natural Occurrence of this compound

| Plant/Fruit | Scientific Name |

|---|---|

| Apple | Malus domestica |

| Banana | Musa spp. |

| Apricot | Prunus armeniaca |

| Pear | Pyrus spp. |

| Potato | Solanum tuberosum |

| Hops | Humulus lupulus |

| Myoga (Japanese Ginger) | Zingiber mioga |

Role in Microbial Metabolism

Pentan-2-yl acetate is a known metabolite in fermentation processes. During the fermentation of alcoholic beverages like beer, yeast (Saccharomyces cerevisiae) produces a variety of volatile esters, including pentan-2-yl acetate, which are crucial for the final flavor profile. researchgate.netnih.govmdpi.com Its formation is part of the complex biochemical pathways of yeast metabolism. nih.gov The compound has also been identified in fruit vinegars, where microbial activity is central to the production process. chemicalbook.comnih.gov The concentration of such esters can be influenced by factors like the yeast strain and fermentation conditions. awri.com.au

Broader Classification within Organic Chemistry and Ester Research

Within the field of organic chemistry, this compound is classified as a carboxylic acid ester. hmdb.ca Esters are derivatives of carboxylic acids where the hydroxyl group is replaced by an alkoxy group. numberanalytics.comnumberanalytics.com They are characterized by a carbonyl group (C=O) bonded to an oxygen atom, which is then attached to an alkyl or aryl group. solubilityofthings.com Esters are a significant class of organic compounds due to their widespread presence in nature and their extensive use in various industries. numberanalytics.comresearchgate.net Research into esters encompasses their synthesis, reactivity, and their role as key components of natural products and industrial materials. numberanalytics.comresearchgate.net Low molecular weight esters, like pentan-2-yl acetate, are often volatile liquids with characteristic pleasant odors, making them responsible for the natural fragrances of many flowers and fruits. britannica.com

Carboxylic Acid Ester

This compound is classified as a carboxylic acid ester. ymdb.cafoodb.ca Carboxylic acid esters are derivatives of carboxylic acids where the hydroxyl group of the acid is replaced by an alkoxy group. ymdb.cafoodb.ca They are characterized by a central carbon atom double-bonded to one oxygen atom and single-bonded to another oxygen atom, which is then attached to an alkyl or aryl group. ymdb.cafoodb.ca

The formation of this compound occurs through the esterification of pentan-2-ol with acetic acid. wikipedia.org This reaction, typically catalyzed by an acid such as sulfuric acid, involves the nucleophilic attack of the alcohol on the carbonyl group of the carboxylic acid, leading to the formation of the ester and water. thermofisher.com This process is a common method for synthesizing esters in a laboratory setting. thermofisher.comcerritos.edu

The chemical structure and fundamental properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | pentan-2-yl acetate |

| Synonyms | This compound, sec-Amyl acetate, 2-Pentanol (B3026449) acetate |

| CAS Number | 626-38-0 |

| Molecular Formula | C₇H₁₄O₂ |

| Molar Mass | 130.187 g·mol⁻¹ |

| Appearance | Colorless liquid |

| Odor | Mild, fruity (banana-like) |

| Boiling Point | 121 °C (394 K) |

| Water Solubility | 2.2 g/L at 25 °C |

Sources: wikipedia.orgchemicalbook.comnih.gov

Volatile Organic Compound (VOC) Classification in Atmospheric Chemistry

In the field of atmospheric chemistry, this compound is recognized as a Volatile Organic Compound (VOC). VOCs are organic chemicals that have a high vapor pressure at ordinary room temperature, causing them to evaporate or sublimate into the surrounding air. rsc.org In the atmosphere, VOCs participate in photochemical reactions, which are chemical reactions initiated by the absorption of energy in the form of light. s-t-a.org

The atmospheric significance of VOCs like this compound lies in their ability to contribute to the formation of photochemical oxidants, such as tropospheric ozone and other components of photochemical smog. rsc.orgs-t-a.org These reactions are typically initiated by the hydroxyl (OH) radical, a highly reactive oxidant present in the atmosphere. researchgate.net The rate at which a VOC reacts with OH radicals is a key determinant of its atmospheric lifetime and its potential to contribute to air pollution. rsc.org While specific kinetic data for this compound is not widely published, data for its isomers, such as n-pentyl acetate and amyl acetate, provide insight into its likely atmospheric behavior.

The reaction of these acetates with OH radicals leads to the formation of various secondary pollutants, including aldehydes. rsc.org These secondary products are also highly reactive and can further influence atmospheric chemistry. rsc.org

| Atmospheric Property | Relevance |

| VOC Classification | Contributes to atmospheric photochemical reactions. rsc.orgs-t-a.org |

| Primary Oxidant | Reacts primarily with hydroxyl (OH) radicals in the troposphere. researchgate.net |

| Atmospheric Lifetime | Determined by the rate of reaction with OH radicals, influencing its persistence and transport. |

| Secondary Pollutant Formation | Oxidation can lead to the formation of aldehydes and other reactive species. rsc.org |

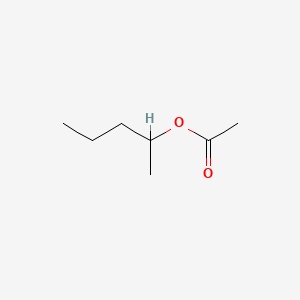

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pentan-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-4-5-6(2)9-7(3)8/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKZRWSUJHVIPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2, Array | |

| Record name | SEC-AMYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8271 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sec-AMYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0219 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052306 | |

| Record name | 2-Pentanyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sec-amyl acetate is a colorless to yellow watery liquid with a weak odor of bananas. Floats on water. Produces irritating vapor. (USCG, 1999), Colorless liquid with a mild odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear colourless to slightly yellow liquid; herbaceous odour, Colorless liquid with a mild odor. | |

| Record name | SEC-AMYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8271 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sec-Amyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/295 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (±)-2-Pentanol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | sec-AMYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0219 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Pentyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1078/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | SEC-AMYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/455 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | sec-Amyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0032.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

271.4 °F at 760 mmHg (USCG, 1999), 130-131 °C, 121 °C, 271 °F, 249 °F | |

| Record name | SEC-AMYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8271 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-PENTYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6291 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-AMYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0219 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SEC-AMYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/455 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | sec-Amyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0032.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

89 °F (USCG, 1999), 32 °C, 32 °C (89 °F) closed cup, 32 °C c.c., 89 °F | |

| Record name | SEC-AMYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8271 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sec-Amyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/295 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-PENTYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6291 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-AMYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0219 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SEC-AMYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/455 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | sec-Amyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0032.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Slight (NIOSH, 2023), 0.2 g/100 g water at 20 °C, Sol in alcohol, ether, In water, 1700 ppm at 25 °C, Solubility in water: poor, insoluble in water; partially soluble in heptane and triacetin, partially soluble (in ethanol), Slight | |

| Record name | SEC-AMYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8271 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-PENTYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6291 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-AMYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0219 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Pentyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1078/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | sec-Amyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0032.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.861 to 0.866 at 68 °F (USCG, 1999), 0.862 to 0.866 at 20 °C/20 °C, Relative density (water = 1): 0.86, 0.862-0.866, 0.87 | |

| Record name | SEC-AMYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8271 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-PENTYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6291 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-AMYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0219 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Pentyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1078/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | SEC-AMYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/455 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | sec-Amyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0032.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.5 (Air= 1), Relative vapor density (air = 1): 4.5 | |

| Record name | 2-PENTYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6291 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-AMYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0219 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

7 mmHg (NIOSH, 2023), 9.78 [mmHg], 7 torr at 20 °C, Vapor pressure, kPa at 20 °C: 0.93, 7 mmHg | |

| Record name | SEC-AMYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8271 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sec-Amyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/295 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-PENTYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6291 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-AMYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0219 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SEC-AMYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/455 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | sec-Amyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0032.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid | |

CAS No. |

626-38-0, 53496-15-4 | |

| Record name | SEC-AMYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8271 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Pentyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, sec-pentyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053496154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, sec-pentyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentanol, 2-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentanyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylbutyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | sec-Pentyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PENTYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B570113U4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-PENTYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6291 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (±)-2-Pentanol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | sec-AMYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0219 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SEC-AMYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/455 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetic acid, 2-pentyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AJ200B20.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-95.44 °F (USCG, 1999), -78.5 °C, -148 °C, -95.44 °F, -109 °F | |

| Record name | SEC-AMYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8271 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-PENTYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6291 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-AMYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0219 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SEC-AMYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/455 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | sec-Amyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0032.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Ii. Biosynthesis and Metabolic Pathways of 1 Methylbutyl Acetate

Enzymatic Formation Mechanisms

The final step in the synthesis of 1-methylbutyl acetate (B1210297) is an esterification reaction catalyzed by a specific class of enzymes.

Alcohol acyltransferases (AATs) are the key enzymes responsible for the formation of a wide variety of esters, including 1-methylbutyl acetate. bohrium.comresearchgate.net These enzymes facilitate the condensation reaction between an alcohol and an acyl-Coenzyme A (acyl-CoA), resulting in the corresponding ester. bohrium.comnih.gov The general reaction catalyzed by AATs is the transfer of an acyl group from an acyl-CoA molecule to an alcohol, a process crucial for the synthesis of many volatile compounds that contribute to the aroma of fruits and flowers. bohrium.comresearchgate.net In yeast, the genes ATF1 and ATF2 encode for alcohol acetyltransferases that are pivotal in the production of acetate esters. researchgate.netnih.gov The expression levels of these genes can directly influence the quantity and types of esters produced during fermentation. nih.gov

The production of this compound is dependent on the substrate specificity of the available AATs. While AATs can act on a variety of alcohols and acyl-CoAs, their efficiency and preference for specific substrates can vary significantly between different organisms and even between different tissues within the same organism. nih.govresearchgate.net For instance, studies on apple cultivars have revealed that differences in AAT activity and substrate specificity contribute to the distinct aroma profiles observed. researchgate.net Some AATs exhibit broad substrate promiscuity, meaning they can utilize a range of alcohols to produce various esters. biorxiv.orguniprot.org However, the formation of this compound specifically requires an AAT that can efficiently utilize 2-pentanol (B3026449) as the alcohol substrate and acetyl-CoA as the acyl donor. Research has shown that while some AATs have a high affinity for alcohols like hexanol, others are capable of converting 2-methylbutanol to its acetate ester, highlighting the diverse specificities within this enzyme family. researchgate.net In Saccharomyces cerevisiae, Atf1p and Atf2p are the primary enzymes responsible for the formation of a wide array of esters, including those derived from various alcohols like propyl, isobutyl, pentyl, and hexyl alcohols. nih.gov

| Enzyme Family | Gene(s) | Function | Organism Examples |

| Alcohol Acyltransferases (AATs) | ATF1, Lg-ATF1, ATF2 | Catalyze the formation of esters from alcohols and acyl-CoAs. bohrium.comnih.gov | Saccharomyces cerevisiae (yeast), Malus domestica (apple), Musa spp. (banana) researchgate.netnih.govresearchgate.net |

Precursor Biosynthesis and Availability

The synthesis of this compound is fundamentally reliant on the availability of its precursor molecules, which are generated through complex metabolic pathways.

The carbon skeletons for the alcohol and acyl portions of many branched-chain esters, including potentially the precursor to this compound, are derived from the catabolism of branched-chain amino acids (BCAAs) such as isoleucine, leucine (B10760876), and valine. nih.govnih.gov The biosynthesis of these amino acids is therefore a critical upstream process. nih.gov Studies using inhibitors of BCAA synthesis have shown a significant decrease in the production of branched-chain esters in fruits like apples and bananas, indicating that these esters are largely formed from newly synthesized precursors rather than from pre-existing amino acid pools. nih.govacs.org This highlights the direct link between the activity of the BCAA biosynthesis pathway and the production of these volatile compounds. nih.govbiorxiv.org

Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase, is a pivotal enzyme in the biosynthesis of BCAAs. nih.govresearchgate.netwikipedia.org It catalyzes the first committed step in the pathway leading to the synthesis of valine, leucine, and isoleucine. nih.govresearchgate.net The activity of AHAS is crucial for the production of the α-ketoacid precursors necessary for BCAA synthesis. biorxiv.org Inhibition of AHAS has been shown to universally decrease the content of both iso- and anteiso-branched-chain esters, which are derived from leucine/valine and isoleucine, respectively. nih.govacs.org This demonstrates the essential role of AHAS in supplying the building blocks for a significant portion of the branched-chain ester profile in fruits. nih.gov In 'Valery' bananas, the production of ethyl acetate and butyl acetate was found to be dependent on AHAS activity, whereas the formation of this compound was not, suggesting an alternative pathway for its precursor synthesis in this particular cultivar. biorxiv.orgbiorxiv.org

An alternative pathway for the synthesis of α-ketobutyrate, a key precursor for isoleucine and subsequently for some branched-chain esters, involves the enzyme citramalate (B1227619) synthase (CMS). pnas.orgpnas.org This pathway, first identified in bacteria, has been shown to be active in ripening apple fruit. pnas.orgacs.org The CMS pathway begins with the condensation of acetyl-CoA and pyruvate (B1213749) to form citramalate. pnas.orgpnas.org This bypasses the traditional route to α-ketobutyrate from threonine, which is often subject to feedback inhibition by isoleucine. biorxiv.org The presence of an active CMS pathway ensures a continuous supply of α-ketobutyrate for the synthesis of isoleucine and related esters, even when isoleucine concentrations are high. biorxiv.orgpnas.org This pathway has been shown to contribute to the formation of both straight- and branched-chain esters. pnas.org The evolution of this pathway in some plants highlights a metabolic adaptation to ensure the production of important flavor and aroma compounds. nih.gov

| Pathway | Key Enzyme(s) | Function | Relevance to this compound |

| Branched-Chain Amino Acid (BCAA) Biosynthesis | Acetohydroxyacid Synthase (AHAS) | Produces α-ketoacid precursors for BCAAs. nih.govresearchgate.netbiorxiv.org | Indirectly provides precursors for some branched-chain esters. nih.govacs.org |

| Citramalate Synthase Pathway | Citramalate Synthase (CMS) | Synthesizes α-ketobutyrate from acetyl-CoA and pyruvate. pnas.orgpnas.org | Provides an alternative route for the precursor of isoleucine, which can be a precursor to branched-chain esters. biorxiv.orgpnas.org |

De Novo Precursor Biosynthesis vs. Preexisting Amino Acids

The synthesis of branched-chain esters like this compound is intricately linked to amino acid metabolism. However, research indicates that these esters are not primarily derived from the breakdown of preexisting amino acids. Instead, they are largely the product of de novo precursor biosynthesis, where the carbon skeletons are newly synthesized. nih.govresearchgate.net In fruits like apples and bananas, studies have shown that the production of branched-chain volatiles coincides with a marked increase in the corresponding branched-chain amino acids, suggesting an active engagement of their synthetic pathways. nih.gov

Specifically, the precursors for these esters are branched-chain α-ketoacids. nih.gov The application of acetohydroxyacid synthase (AHAS) inhibitors, which block the synthesis of branched-chain amino acids, has been shown to universally decrease the production of anteiso- and iso-branched-chain volatiles. nih.govbiorxiv.org This inhibition can be reversed by feeding the fruit tissues with the corresponding α-ketoacids, further supporting the role of de novo synthesis. nih.govbiorxiv.org Interestingly, in 'Valery' bananas, the production of this compound was not affected by AHAS inhibitors, suggesting its precursors are derived from a pathway independent of AHAS activity. nih.govresearchgate.netbiorxiv.org This points to the existence of multiple, independent pathways for the formation of branched-chain esters within the same fruit. acs.org

Influence of 2-Pentanol and 2-Pentanone on this compound Accumulation

The availability of alcohol precursors is a critical factor in the accumulation of acetate esters. Studies involving feeding experiments in banana pulp have demonstrated a direct relationship between 2-pentanol and this compound. The addition of 2-pentanol to banana tissue resulted in a significant accumulation of this compound in the headspace. biorxiv.org Conversely, feeding the tissue with 2-pentanone did not lead to an increase in this compound. biorxiv.org

This suggests that 2-pentanol is a direct precursor for the synthesis of this compound, while 2-pentanone is not readily converted to the corresponding alcohol for esterification. biorxiv.org The inability of 2-pentanol feeding to increase 2-pentanone levels, and vice versa, indicates that the ketone may be a dead-end byproduct rather than an intermediate in the pathway leading to this compound. biorxiv.org In some contexts, an increase in 2-pentanone has been observed alongside an increase in 2-methylbutyl acetate, suggesting a complex relationship that may vary with conditions. nih.gov

Metabolic Engineering and Biotechnological Production

The demand for natural flavor compounds has driven the development of biotechnological methods for producing esters like this compound. Metabolic engineering of microorganisms offers a promising and sustainable alternative to chemical synthesis.

Engineered Pathways in Microorganisms (e.g., Escherichia coli, Saccharomyces cerevisiae)

Both Escherichia coli and Saccharomyces cerevisiae have been successfully engineered for the production of various esters, including this compound. conicet.gov.arnih.gov The general strategy involves introducing heterologous genes to create novel biosynthetic pathways. A common approach is to express a 2-keto acid decarboxylase, such as KivD from Lactococcus lactis, which converts various 2-keto acids into their corresponding aldehydes. nih.govconicet.gov.ar These aldehydes are then reduced to alcohols by endogenous or heterologously expressed alcohol dehydrogenases. nih.govconicet.gov.ar

For instance, expressing the kivD gene in E. coli enables the conversion of 2-keto-3-methylvalerate into 2-methyl-1-butanol (B89646), a precursor for 2-methylbutyl acetate. nih.gov By co-expressing an alcohol acetyltransferase (AAT), such as Atf1 from S. cerevisiae, the synthesized alcohol can be esterified with acetyl-CoA to produce the target acetate ester. nih.govgoogle.com This strategy has been used to produce a mixture of acetate esters, including ethyl acetate, propyl acetate, isobutyl acetate, 2-methyl-butyl acetate, and 3-methyl-butyl acetate, from glucose. nih.gov

Optimization of Enzyme Expression for Enhanced Production (e.g., ATF1, ATF2 genes)

The final and often rate-limiting step in acetate ester biosynthesis is the condensation of an alcohol with acetyl-CoA, a reaction catalyzed by alcohol acetyltransferases (AATs). nih.gov The expression levels of the genes encoding these enzymes, such as ATF1 and ATF2 from Saccharomyces cerevisiae, are critical for maximizing ester production. nih.govnih.govresearchgate.net

Overexpression of ATF1 and ATF2 has been shown to greatly affect the production of ethyl acetate and isoamyl acetate. nih.govnih.govresearchgate.net The Atf1 protein, in particular, has a broad substrate specificity and is responsible for the formation of a wide range of esters, including propyl acetate, isobutyl acetate, and pentyl acetate. nih.govnih.gov While Atf2p also contributes to ester synthesis, its role is considered minor compared to Atf1p. nih.govnih.gov Deletion of both ATF1 and ATF2 can eliminate the production of certain esters like isoamyl acetate, confirming their central role. nih.govnih.govresearchgate.net The choice of AAT and the optimization of its expression are key strategies in metabolic engineering to channel metabolic flux towards the desired ester product. researchgate.netnih.gov

Cofactor Manipulation and Competing Pathway Deletions

To further enhance the production of this compound, metabolic engineering strategies often involve manipulating cofactor availability and eliminating competing metabolic pathways. nih.gov The synthesis of acetate esters is dependent on the intracellular pool of acetyl-CoA. nih.gov Therefore, increasing the availability of acetyl-CoA is a key strategy. This can be achieved through various genetic modifications, such as overexpressing genes involved in acetyl-CoA synthesis or deleting pathways that consume it. nih.govebi.ac.uk

Deleting competing pathways helps to redirect metabolic flux towards the desired product. For example, in S. cerevisiae engineered for isobutanol and 3-methyl-1-butanol production, deleting the gene ALD6 (encoding an aldehyde dehydrogenase) and BAT1 (involved in valine synthesis) was performed to eliminate competing pathways. nih.gov Similarly, for butyl acetate production in E. coli, optimizing the redox balance (NADH/NAD+ ratio) was crucial for high-titer production. researchgate.netnih.gov Such strategies ensure that the precursors and cofactors are efficiently utilized for the synthesis of the target ester.

In Vivo Production from Glucose and 2-Keto Acids

The ultimate goal of metabolic engineering is often the de novo production of valuable chemicals from simple, renewable feedstocks like glucose. nih.gov Engineered strains of E. coli have demonstrated the ability to produce a mixture of acetate esters, including 2-methyl-butyl acetate, directly from glucose. nih.govgoogle.com This is achieved by constructing a pathway that starts with glucose and proceeds through central metabolism to generate precursor 2-keto acids. nih.gov

For example, the branched-chain amino acid biosynthesis pathway can be harnessed to produce 2-keto-3-methylvalerate from glucose. nih.gov This intermediate is then converted to 2-methyl-1-butanol and subsequently to 2-methylbutyl acetate by the heterologously expressed enzymes. nih.gov Alternatively, the engineered microbial cells can be used as whole-cell biocatalysts, where specific 2-keto acids are fed into the culture medium for conversion into the corresponding acetate esters. nih.gov This approach has been shown to successfully produce various acetate esters by feeding the corresponding 2-keto acids to an E. coli strain expressing a keto acid decarboxylase and an alcohol acetyltransferase. nih.gov

Environmental Factors Influencing Biosynthesis

The synthesis of volatile compounds like this compound in plants is significantly influenced by environmental conditions. mdpi.com Temperature is a critical factor that can either promote or inhibit the metabolic pathways responsible for producing these important aroma molecules.

Impact of Cold Storage on Volatile Ester Production in Fruits

Cold storage is a widely used method to prolong the shelf life of fruits, but it can have unintended consequences on their aromatic profile by affecting volatile ester synthesis. researchgate.net Low temperatures, particularly those used in commercial storage, can suppress the production of esters, including this compound. This is often due to the reduced activity of key enzymes and the decreased availability of necessary precursor molecules.

The enzyme alcohol acyltransferase (AAT) is crucial for the final step in the biosynthesis of many esters. scielo.org.mx Research has demonstrated that cold storage conditions can inhibit AAT activity. scielo.org.mx For example, studies on apples have shown a good correlation between AAT activity and the total content of esters. scielo.org.mx When AAT activity is suppressed by low temperatures, the production of esters diminishes.

Research on different fruit varieties highlights the varied impact of cold storage on ester production. In 'Golden Delicious' apples, for example, while the production of some esters like butyl acetate and hexyl acetate was inhibited by controlled atmosphere cold storage, the production of 2-methylbutyl acetate (a related branched-chain ester) did not decrease under the same conditions. scielo.org.mx Conversely, studies on 'Fuji' apples have noted that the production of 2-methylbutyl acetate increases with the onset of climacteric ripening, a process that is significantly slowed by cold. researchgate.net In melons, postharvest chilling was found to reduce the content of multiple volatile acetate esters. frontiersin.org

Table 1: Effect of Cold Storage on Volatile Compound Production in Various Fruits

| Fruit | Storage Condition | Impact on Esters | Specific Findings | Citation |

|---|---|---|---|---|

| 'Golden Delicious' Apple | 1°C, Controlled Atmosphere | Inhibition of some esters | Production of butyl acetate and hexyl acetate was inhibited, but 2-methylbutyl acetate was not. | scielo.org.mx |

| 'Fuji' Apple | Cold Storage | Increase linked to ripening | Production of 2-methylbutyl acetate is governed by ethylene (B1197577) and increases at the onset of climacteric ripening. | researchgate.net |

| Melon | Chilling | Reduction in acetate esters | Total content of volatile acetate esters was remarkably lower in chilled ripe melon compared to unchilled fruit. | frontiersin.org |

| Peach | 0.5°C and 5.5°C | General decrease | Aldehydes and alcohols accumulated more during cold storage, while esters and lactones evolved during subsequent shelf-life. | frontiersin.org |

| 'Hort16A' Kiwifruit | 1.5°C for 2-4 months | Significant reduction | Aroma-related esters were significantly reduced, but levels could be restored by ethylene treatment. | researchgate.netnih.gov |

Relationship between Volatile Compound Metabolism and Temperature Tolerance

The metabolic pathways that produce volatile compounds are closely linked to a plant's ability to withstand temperature stress. The extent of metabolic changes induced by low temperatures can be related to the chilling sensitivity of different fruit varieties. researchgate.net

Temperatures within the "killing zone" (typically between 2.2 and 7.6°C) can be more detrimental to fruit quality and aroma production than temperatures just above freezing. frontiersin.org This is because these temperatures can induce chilling injuries (CIs) such as flesh browning and the development of off-flavors, while inhibiting the normal ripening processes that produce desirable aromas. frontiersin.orgresearchgate.net The onset of these disorders appears to be linked to low levels of ethylene biosynthesis, which is critical for inducing ripening-related genes, including those for aroma production. frontiersin.org

The production of this compound is sensitive to these temperature-induced metabolic shifts. Its synthesis is part of the broader network of volatile production that is downregulated when a fruit experiences chilling stress. researchgate.net The decrease in volatile emissions when fruit is moved from a high to a low temperature can be explained by a decline in the activity of enzymes involved in volatile production and a lower rate of volatilization itself. researchgate.net The genetic regulation of these pathways is also temperature-dependent. Low temperatures can lead to the transcriptional inhibition of genes that are crucial for the synthesis of aroma components, thereby disrupting the entire metabolic process. researchgate.net

Iii. Chemical Synthesis Methodologies for 1 Methylbutyl Acetate

Esterification Reactions

Esterification is the fundamental process for synthesizing 1-methylbutyl acetate (B1210297), typically involving the reaction of an alcohol (isopentyl alcohol) with an acid or its derivative.

The Fischer esterification is a classic and widely used method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. icm.edu.plrug.nl In the synthesis of 1-methylbutyl acetate, acetic acid and isopentyl alcohol are the reactants, with a strong acid like sulfuric acid or phosphoric acid serving as the catalyst. icm.edu.plrug.nl The reaction is an equilibrium process, and to favor the formation of the ester, an excess of one of the reactants, typically the less expensive one (acetic acid), is used to shift the equilibrium towards the products according to Le Chatelier's principle. mdpi.com

The mechanism of the Fischer esterification involves several key steps. aidic.it Initially, the carbonyl oxygen of the acetic acid is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. aidic.itpsu.edu The nucleophilic oxygen atom of the isopentyl alcohol then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. psu.eduresearchgate.net This is followed by a proton transfer from the newly added hydroxyl group to one of the original hydroxyl groups, forming a good leaving group (water). researchgate.net The elimination of water and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product, this compound. aidic.itresearchgate.net The reaction is typically carried out under reflux conditions to increase the reaction rate. icm.edu.pl

Enzymatic synthesis has gained significant attention as a green and efficient alternative for producing this compound. sciendo.com Lipases, particularly Candida antarctica lipase (B570770) B (CALB), are frequently employed as biocatalysts for this esterification. sciendo.comtandfonline.com This method offers mild reaction conditions, high product purity, and is considered more environmentally friendly. mdpi.com The enzyme catalyzes the esterification of isopentyl alcohol with an acyl donor, which can be acetic acid or other derivatives like acetic anhydride (B1165640) or vinyl acetate. scielo.brscribd.com CALB is often used in an immobilized form, such as Novozym 435, which enhances its stability and allows for easier recovery and reuse. doi.orgscispace.com

The kinetics of lipase-catalyzed esterification reactions are often described by the Ping-Pong Bi-Bi mechanism. researchgate.net This model is widely accepted for reactions involving two substrates and two products catalyzed by a single enzyme. nih.gov In the case of this compound synthesis, the mechanism proceeds in two main stages. First, the enzyme (lipase) reacts with the acyl donor (e.g., acetic anhydride) to form an acyl-enzyme intermediate, releasing the first product (e.g., acetic acid). scispace.com Subsequently, the second substrate, isopentyl alcohol, binds to the acyl-enzyme complex. scispace.com This is followed by the release of the second product, this compound, and the regeneration of the free enzyme. scispace.com

The yield of this compound in enzymatic synthesis is significantly influenced by several reaction parameters. The optimization of these parameters is crucial for maximizing the efficiency of the process. Key parameters include the molar ratio of the reactants, reaction temperature, and the amount of enzyme.

A study on the production of isoamyl acetate using immobilized Candida antarctica lipase (Novozym 435) in a solvent-free system identified the acid/alcohol mole ratio as the most influential parameter. doi.orgresearchgate.net The ester concentration increased with the acid/alcohol mole ratio up to a certain point, after which it started to decrease. doi.orgresearchgate.net The optimal conditions were found to be an acid/alcohol mole ratio of 0.52, an enzyme amount of 8.15% (w/w), and a temperature of 43.2°C, which resulted in a maximum esterification of 3.45 mmol of ester per gram of mixture. doi.orgresearchgate.net Another study found that the maximum production was achieved with an acid to alcohol molar ratio of 2, an enzyme mass of 5.78 wt%, and a reaction temperature of 44°C. tandfonline.com The use of an excess of the alcohol can lead to higher yields due to the increased availability of the nucleophile. tandfonline.com

| Parameter | Optimal Value (Study 1) doi.orgresearchgate.net | Optimal Value (Study 2) tandfonline.com |

| Acid/Alcohol Molar Ratio | 0.52 | 2 |

| Enzyme Amount | 8.15% (w/w) | 5.78 wt% |

| Temperature | 43.2°C | 44°C |

| Reaction Time | 5.27 hours | 3 hours |

| Max. Esterification | 3.45 mmol/g mixture | 41.6-fold increase |

Supercritical carbon dioxide (SC-CO₂) has emerged as a promising alternative to conventional organic solvents for enzymatic reactions due to its non-toxic, non-flammable nature, and mild critical conditions (31.1 °C and 7.38 bar). The synthesis of this compound has been successfully carried out in SC-CO₂ using immobilized lipases like Novozym 435. scielo.br